2-[(Oxan-3-yl)methoxy]pyrazine
Description
Overview of Pyrazine (B50134) Scaffolds in Contemporary Organic Chemistry Research
Pyrazine, a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, is a cornerstone heterocycle in modern organic chemistry. tandfonline.commdpi.com Its derivatives are the subject of extensive research due to their wide-ranging applications and presence in numerous natural products and synthetic compounds. tandfonline.comresearchgate.net The pyrazine nucleus is a key component in many pharmaceuticals, agrochemicals, and dyes. arabjchem.orgslideshare.net
The interest in pyrazine scaffolds stems from their diverse pharmacological activities, which include anticancer, anti-inflammatory, antibacterial, and antioxidant properties. mdpi.comnih.govbenthamdirect.com This biological relevance has made pyrazine and its fused derivatives, like imidazo[1,2-a]pyrazines and tetrahydropyrido[3,4-b]pyrazines, attractive targets for synthesis and medicinal chemistry programs. rsc.orgacs.org The electronic nature of the pyrazine ring, characterized by the electron-withdrawing effect of its nitrogen atoms, influences its reactivity and its ability to participate in various chemical transformations, including coupling reactions. tandfonline.com
Furthermore, pyrazine derivatives are known for their distinct sensory properties. For instance, 2-methoxy-3-isobutylpyrazine (IBMP) is a well-known flavor compound responsible for the characteristic green bell pepper aroma in certain wines and is also found in some insects as a warning signal. ucdavis.eduopenagrar.demdpi.com The study of such naturally occurring pyrazines provides insights into their biosynthesis and ecological roles. researchgate.net
Overview of Oxane (Tetrahydropyran) Moieties in Contemporary Organic Chemistry Research
The oxane ring, formally known as tetrahydropyran (B127337) (THP), is a saturated six-membered heterocycle containing one oxygen atom. drugbank.comwikipedia.org This structural motif is prevalent in a vast array of biologically active natural products, including marine toxins and anticancer agents like eribulin. chemicalbook.com The significance of the oxane moiety in organic and medicinal chemistry is multifaceted. chemicalbook.comnih.gov
In drug design, the incorporation of an oxane ring can favorably modulate a molecule's physicochemical properties. It is often used to improve solubility, metabolic stability, and lipophilicity. nih.govacs.org The three-dimensional and polar nature of the oxane ring has led to its use as a bioisosteric replacement for less desirable groups, such as gem-dimethyl or carbonyl groups, in an effort to enhance "drug-like" qualities. acs.orgacs.org
Moreover, the tetrahydropyran ring system is the fundamental core of pyranose sugars, such as glucose, highlighting its central role in biochemistry. wikipedia.org In synthetic chemistry, the 2-tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols due to its stability under various reaction conditions and its straightforward removal via acid-catalyzed hydrolysis. wikipedia.org The development of synthetic methodologies to access functionalized oxanes is an active area of research, driven by the need for novel building blocks for complex molecule synthesis. chemicalbook.comnih.gov
Significance of Ether Linkages in the Design of Novel Organic Molecules
The ether linkage, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), is a fundamental functional group in organic chemistry. numberanalytics.comnumberanalytics.com While often considered relatively unreactive, this stability is precisely what makes ethers valuable as solvents and as structural linkers in the design of complex molecules. pharmiweb.comsolubilityofthings.comlabinsights.nl
In medicinal chemistry, the incorporation of an ether bond can significantly influence a molecule's properties and biological activity. numberanalytics.comnumberanalytics.com Ethers can modify a compound's polarity, solubility, and ability to form hydrogen bonds. numberanalytics.comontosight.ai The ether linkage can also enhance metabolic stability by being less susceptible to oxidative metabolism compared to other functional groups. numberanalytics.com This strategic placement of ether bonds is crucial in tuning the pharmacokinetic profile of a drug candidate. numberanalytics.com
Research Rationale for Investigating the 2-[(Oxan-3-yl)methoxy]pyrazine Scaffold
The rationale for synthesizing and studying the hybrid molecule this compound is rooted in the principles of molecular hybridization and structure-activity relationship (SAR) studies. By combining the three distinct chemical entities—pyrazine, oxane, and an ether linker—chemists aim to create a novel scaffold with a unique combination of properties that may not be achievable with each component alone.
The research interest in this specific scaffold can be broken down as follows:
Leveraging Bioactivity: The pyrazine core is a well-established pharmacophore known for a wide spectrum of biological activities. mdpi.combenthamdirect.com Attaching other fragments to it is a common strategy to explore new chemical space and potentially discover new therapeutic agents. nih.govnih.gov
Stable and Strategic Linkage: The ether bond provides a chemically robust and flexible linkage between the bioactive pyrazine core and the property-modulating oxane ring. numberanalytics.comlabinsights.nl This linker allows for the spatial separation and orientation of the two cyclic systems, which can be critical for binding to a biological target. The synthesis of a molecule like this compound would likely involve a nucleophilic substitution reaction, a common method for forming ether linkages. smolecule.com
In essence, the investigation of this compound is a logical step in the exploration of new chemical entities. It represents a targeted effort to merge the known biological potential of pyrazines with the advantageous physicochemical properties conferred by the oxane ring, all connected by a stable ether bridge. Research on such a molecule would likely focus on its synthesis, characterization, and evaluation of its biological activity to understand how these three components work in concert.
Data Tables
Table 1: Physicochemical Properties of Parent Heterocycles
| Property | Pyrazine | Oxane (Tetrahydropyran) |
| Formula | C₄H₄N₂ | C₅H₁₀O wikipedia.org |
| Molar Mass | 80.09 g/mol | 86.13 g/mol wikipedia.org |
| Appearance | Colorless to pale yellow solid | Colorless liquid wikipedia.org |
| Boiling Point | 115 °C | 88 °C wikipedia.org |
| Nature | Aromatic, weakly basic slideshare.net | Saturated, cyclic ether wikipedia.org |
Table 2: Examples of Bioactive Molecules Containing Pyrazine or Oxane Scaffolds
| Compound Name | Core Scaffold | Noted Application/Activity |
| Amiloride | Pyrazine | Diuretic drug tandfonline.com |
| Praziquantel | Pyrazine | Anthelmintic drug |
| Eribulin | Oxane | Anticancer agent chemicalbook.com |
| Sitagliptin | Pyrazine (fused) | Antidiabetic drug arabjchem.org |
| GRL-0476 | Oxane (fused) | Potent HIV protease inhibitor nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-3-ylmethoxy)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-9(7-13-5-1)8-14-10-6-11-3-4-12-10/h3-4,6,9H,1-2,5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOMQEXIHLTMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxan 3 Yl Methoxy Pyrazine and Analogous Pyrazine Oxane Ether Derivatives
Classical and Modern Approaches for Pyrazine (B50134) Ring Synthesis and Functionalization
The construction of the pyrazine ring is a cornerstone of many synthetic routes. Both long-established and contemporary methods are employed to create this heterocyclic core, which is then further modified.
Condensation Reactions for Pyrazine Ring Formation from Precursors
A foundational and widely used method for pyrazine synthesis involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. This approach offers a straightforward route to the dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. For instance, the reaction of an alpha-diketone with a 1,2-diaminoalkane, followed by oxidation, typically in the presence of a catalyst like copper chromite at elevated temperatures, yields the corresponding pyrazine derivative slideshare.net.
Another classical approach is the Guareschi-Thorpe synthesis, which is primarily used for pyridine (B92270) synthesis but its principles can be adapted. This method involves the condensation of cyanoacetamide with a 1,3-diketone quimicaorganica.orgnih.gov. While not a direct route to pyrazines, it highlights the utility of condensation reactions in building nitrogen-containing heterocycles. More advanced versions of this reaction utilize ammonium (B1175870) carbonate in an aqueous medium, offering a greener alternative nih.govrsc.orgresearchgate.net.
The Bohlmann-Rahtz pyridine synthesis is another versatile method that can be conceptually extended to pyrazine synthesis. It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration organic-chemistry.orgjk-sci.com. Modifications to this method, such as the use of acid catalysis, can facilitate a one-step synthesis of highly functionalized pyridines, a strategy that could be explored for pyrazine analogs organic-chemistry.orgresearchgate.netbeilstein-journals.org.
| Condensation Reaction | Precursors | Key Features | Potential for Pyrazine Synthesis |
| Dicarbonyl-Diamine Condensation | α-Diketones, 1,2-Diamines | Forms a dihydropyrazine intermediate that requires oxidation. | Direct and classical route to the pyrazine core. |
| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketones | Primarily for 2-pyridones. | Principles of condensation can be adapted for pyrazine synthesis. |
| Bohlmann-Rahtz Synthesis | Enamines, Ethynylketones | Two-step process involving an aminodiene intermediate. | Adaptable for the synthesis of substituted pyrazines. |
Cyclodehydrogenation Strategies for Pyrazine Synthesis
Cyclodehydrogenation offers an alternative pathway to the aromatic pyrazine ring, starting from a more saturated precursor like piperazine (B1678402). This method involves the removal of hydrogen atoms to introduce unsaturation and achieve aromaticity. The catalytic dehydrogenation of piperazines to pyrazines can be carried out in the vapor phase at elevated temperatures (350-450 °C) using catalysts such as iron, cobalt, nickel, copper, or their oxides google.com. The reaction often involves passing the vaporized piperazine over a supported catalyst google.com. This method is particularly useful for the synthesis of the parent pyrazine ring or simple alkyl-substituted pyrazines.
More recent approaches to piperazine synthesis, which can be seen as a precursor step to pyrazines, involve the catalytic reductive cyclization of dioximes nih.gov. This highlights the ongoing development in the synthesis of the core piperazine structure that can then be subjected to dehydrogenation.
| Starting Material | Catalyst | Reaction Conditions | Product |
| Piperazine | Iron, Cobalt, Nickel, Copper, or their oxides | Vapor phase, 350-450 °C | Pyrazine |
| Dioximes | Palladium on carbon (Pd/C) | Hydrogenation | Piperazine (precursor) |
Nucleophilic Aromatic Substitution (NAS) on Pyrazine Rings for Ether Linkage Introduction
Once the pyrazine ring is formed, the introduction of the (oxan-3-yl)methoxy side chain can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a halopyrazine with the alkoxide of (oxan-3-yl)methanol. The pyrazine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when a good leaving group like a halogen is present at the 2-position.
The Williamson ether synthesis is a classic and effective method for this transformation byjus.commasterorganicchemistry.commasterorganicchemistry.com. In this reaction, the alcohol, (oxan-3-yl)methanol, is first deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing the halide (typically chloride or bromide) from the 2-position of the pyrazine ring in an SN2-like fashion byjus.commasterorganicchemistry.com. The synthesis of the required 2-chloropyrazine (B57796) precursor can be achieved through various methods, including the vapor-phase chlorination of pyrazine google.com. The other precursor, (oxan-3-yl)methanol, can be synthesized by reduction of 3,4-dihydro-2H-pyran-2-carboxaldehyde or through other routes involving functionalization of the dihydropyran ring chemicalbook.comresearchgate.net.
The reaction of 2-chloropyrazine with various nucleophiles, including amines, has been studied, demonstrating the feasibility of SNAr on this substrate researchgate.net.
Transition Metal-Catalyzed Synthetic Routes to Pyrazine-Ether Systems
Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for the formation of C-O bonds, providing alternative and often milder routes to aryl ethers compared to classical methods.
Palladium-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization
Palladium-catalyzed reactions are versatile tools for the functionalization of heterocyclic compounds. While Suzuki, Heck, and Sonogashira couplings are primarily used for C-C bond formation, palladium catalysis is also effective for C-O bond formation. The direct C(sp²)-H alkoxylation of 2-aryloxypyridines has been demonstrated using a directing group strategy, which could be conceptually applied to pyrazines nih.gov.
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to chloropyrazine, indicating the reactivity of halopyrazines in palladium-catalyzed reactions wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.orgyoutube.com. This provides a basis for exploring C-O coupling reactions on similar substrates. Palladium-catalyzed allylation and carbonylation reactions have also been developed, further showcasing the broad utility of palladium in functionalizing nitrogen heterocycles rsc.org.
Copper-Catalyzed Methodologies for Pyrazine and Ether Derivatives
Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the synthesis of aryl ethers and continue to be refined wikipedia.orgorganic-chemistry.orgchemeurope.commagtech.com.cnresearchgate.net. The Ullmann condensation involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst, often at high temperatures wikipedia.org. This method can be applied to the synthesis of 2-[(Oxan-3-yl)methoxy]pyrazine by reacting 2-chloropyrazine with (oxan-3-yl)methanol in the presence of a copper catalyst and a base.
Modern advancements in Ullmann-type reactions have led to the development of milder reaction conditions and more efficient catalytic systems, often employing ligands to enhance the reactivity of the copper catalyst researchgate.net. Copper catalysis is also widely used for C-N bond formation, such as the amination of halopyrazines, which proceeds under relatively mild conditions and demonstrates the utility of copper in activating halo-heterocycles for nucleophilic substitution bohrium.comresearchgate.netmdpi.comnih.gov.
| Catalytic System | Reactants | Reaction Type | Key Features |
| Palladium Catalyst | 2-Halopyrazine, (Oxan-3-yl)methanol | C-O Cross-Coupling | Generally mild reaction conditions, high functional group tolerance. |
| Copper Catalyst | 2-Halopyrazine, (Oxan-3-yl)methanol | Ullmann Condensation | Classical method, often requires higher temperatures but has seen modern improvements. |
Manganese Pincer Complex Catalysis in Pyrazine Synthesis
Recent advancements in homogeneous catalysis have highlighted the use of earth-abundant, low-toxicity metals as alternatives to precious metal catalysts. Manganese, in particular, has emerged as a versatile metal for a range of catalytic transformations. Pincer complexes of manganese have demonstrated significant activity in the synthesis of N-heterocyclic compounds, including pyrazines, through acceptorless dehydrogenative coupling (ADC) reactions.
This methodology typically involves the self-coupling of β-amino alcohols, which generates symmetrical 2,5-substituted pyrazines with hydrogen gas and water as the only byproducts, rendering the process atom-economical and environmentally benign. acs.orgnih.govresearchgate.net An acridine-based manganese pincer complex has been reported to effectively catalyze this transformation. nih.govelsevierpure.com The general reaction is depicted below:
Scheme 1: Manganese Pincer Complex-Catalyzed Synthesis of 2,5-Disubstituted Pyrazines
2 R-CH(NH₂)-CH₂OH --[Mn Pincer Complex, Base]--> 2,5-R-pyrazine + 2 H₂ + 2 H₂O
While this method is primarily used for synthesizing symmetrically substituted pyrazines, it represents a significant advancement in the sustainable production of the pyrazine core. The development of manganese-catalyzed ADC reactions has also been extended to the synthesis of other heterocyclic systems like pyrazoles from 1,3-diols and hydrazines, further showcasing the versatility of these catalysts. researchgate.netnih.gov
The key features of this catalytic system include:
Use of an Earth-Abundant Metal: Manganese is a more sustainable choice compared to noble metals like ruthenium or iridium. acs.org
Atom Economy: The only byproducts are water and hydrogen gas. nih.gov
Environmental Benignity: The process avoids the use of harsh oxidants or stoichiometric reagents. nih.gov
The synthesis of unsymmetrical pyrazines, which would be required for the direct synthesis of compounds like this compound, remains a challenge for this specific methodology. However, the principles of using manganese pincer complexes in dehydrogenative coupling reactions are a promising area for future research in the targeted synthesis of complex pyrazine derivatives.
Green Chemistry Methodologies in the Synthesis of Pyrazine and Oxane Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of pyrazine and oxane derivatives, several green methodologies have been explored.
Pyrazine Synthesis: Green approaches to pyrazine synthesis often focus on the use of environmentally benign solvents, catalysts, and reaction conditions. One approach involves the use of surfactants in aqueous media to facilitate reactions that are typically carried out in organic solvents. researchgate.net For instance, the Williamson synthesis of ethers, a potential step in the synthesis of the target molecule, has been successfully performed in aqueous micellar solutions. researchgate.net
Another green strategy is the use of phase-transfer catalysis (PTC), which allows for the reaction of water-soluble and organic-soluble reactants in a biphasic system, often reducing the need for harsh organic solvents. nih.gov PTC has been employed in the synthesis of pyrazine derivatives and can be an effective method for O-alkylation reactions. nih.gov
Oxane Derivative Synthesis: The synthesis of the oxane (tetrahydropyran) ring can also be approached using green methodologies. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of tetrahydropyrans, avoiding the use of metal catalysts. nih.gov For example, bifunctional quinine-based squaramide organocatalysts can be used in cascade reactions to construct highly functionalized tetrahydropyrans with excellent enantioselectivity. nih.gov
Biocatalysis offers another green route to chiral oxane derivatives. Enzymes, such as lipases and ketoreductases, can be used for the enantioselective synthesis of chiral alcohols and other intermediates required for the construction of the oxane ring. nih.govnih.gov These enzymatic reactions are typically performed in aqueous media under mild conditions, making them highly sustainable. nih.govnih.gov
| Green Methodology | Application in Pyrazine/Oxane Synthesis | Advantages |
| Aqueous Micellar Catalysis | Williamson ether synthesis for pyrazine ethers. researchgate.net | Reduces use of volatile organic compounds (VOCs). |
| Phase-Transfer Catalysis (PTC) | O-alkylation of halopyrazines. nih.gov | Avoids homogeneous organic solvents, can improve reaction rates. |
| Organocatalysis | Asymmetric synthesis of tetrahydropyrans. nih.gov | Metal-free, high stereoselectivity. |
| Biocatalysis | Enantioselective synthesis of chiral alcohol precursors for oxanes. nih.govnih.gov | Mild reaction conditions, high enantioselectivity, biodegradable catalysts. |
Stereoselective Synthesis Considerations for the Oxan-3-yl Moiety in this compound
The "oxan-3-yl" moiety in the target molecule contains a stereocenter, necessitating a stereoselective approach to its synthesis to obtain enantiomerically pure final compounds. The key precursor for introducing this moiety is likely (R)- or (S)-(oxan-3-yl)methanol. Several strategies can be employed for the asymmetric synthesis of such chiral building blocks.
One effective method is the asymmetric dihydroxylation of an appropriate allylic alcohol, followed by cyclization. For instance, the Sharpless asymmetric dihydroxylation can be used to introduce two adjacent stereocenters with high enantioselectivity, which can then be further manipulated to form the tetrahydropyran (B127337) ring.
Another powerful approach is through organocatalytic asymmetric reactions . For example, a double Michael addition strategy using tandem iminium-enamine catalysis can be employed to construct highly substituted tetrahydropyrans with excellent enantio- and diastereoselectivities. researchgate.net Chiral phosphoric acids have also been used to catalyze intramolecular oxa-Michael cyclizations to yield tetrahydropyrans with high enantioselectivity. whiterose.ac.uk
Biocatalysis offers a highly efficient route to chiral alcohols that can serve as precursors to the oxan-3-yl moiety. The enzymatic resolution of racemic alcohols or the asymmetric reduction of prochiral ketones using ketoreductases can provide access to enantiopure building blocks. nih.gov Desymmetrization of prochiral or meso compounds using enzymes is another elegant strategy to generate valuable chiral synthons. semanticscholar.org
A plausible synthetic route to enantiopure (oxan-3-yl)methanol could involve the following steps:
Asymmetric Epoxidation: Sharpless asymmetric epoxidation of a suitable homoallylic alcohol to create a chiral epoxide.
Regioselective Ring Opening: Nucleophilic opening of the epoxide to introduce the necessary functionality.
Intramolecular Cyclization: An intramolecular Williamson ether synthesis to form the tetrahydropyran ring.
Functional Group Manipulation: Conversion of the side chain to the required hydroxymethyl group.
The choice of strategy will depend on the availability of starting materials and the desired stereoisomer of the final product.
Optimization of Reaction Conditions for Efficient Synthesis of this compound and its Analogs
The final key step in the synthesis of this compound is the formation of the ether linkage between the pyrazine and oxane moieties. This is typically achieved through a nucleophilic substitution reaction, such as the Williamson ether synthesis or the Mitsunobu reaction . Optimization of the reaction conditions is crucial to maximize the yield and purity of the desired product.
Williamson Ether Synthesis: This reaction involves the coupling of a halopyrazine (e.g., 2-chloropyrazine) with the alkoxide of (oxan-3-yl)methanol. Key parameters to optimize include:
Base: The choice of base is critical for the complete deprotonation of the alcohol without causing side reactions. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often effective. masterorganicchemistry.comjk-sci.com For aryl ethers, weaker bases like potassium carbonate (K₂CO₃) can also be used. jk-sci.com
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are commonly used to accelerate Sₙ2 reactions. jk-sci.comwikipedia.org
Temperature: The reaction temperature is typically in the range of 50-100 °C. wikipedia.org Higher temperatures can increase the rate of reaction but may also lead to decomposition or side reactions.
Leaving Group: The nature of the halogen on the pyrazine ring can influence the reaction rate (I > Br > Cl). nih.gov
Phase-Transfer Catalyst (PTC): The use of a PTC, such as a quaternary ammonium salt, can be beneficial, especially in solid-liquid or liquid-liquid systems, to enhance the reaction rate and yield. pharmablock.com
Table of Optimized Conditions for a Model O-Alkylation of a Pyrimidine Derivative: nih.gov
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | MeCN | Reflux | 16 | 87 |
| 2 | K₂CO₃ | MeCN | 25 | 16 | 76 |
| 3 | Cs₂CO₃ | MeCN | Reflux | 16 | 85 |
| 4 | K₂CO₃ | Acetone | Reflux | 0.5 | 92 |
Mitsunobu Reaction: This reaction provides an alternative for forming the ether linkage, particularly when the Williamson ether synthesis is not effective. It involves the reaction of the alcohol with a nucleophile (in this case, a hydroxypyrazine, which is tautomeric with pyrazinone) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). wikipedia.orgorganic-chemistry.org
Optimization parameters for the Mitsunobu reaction include:
Reagents: The choice of azodicarboxylate and phosphine can affect the reaction efficiency and ease of purification. wikipedia.org
Solvent: Tetrahydrofuran (THF) is a commonly used solvent. wikipedia.orgorganic-synthesis.com
Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. wikipedia.orgorganic-synthesis.com
Order of Addition: The order of addition of the reagents can be crucial for the success of the reaction. organic-synthesis.com
The choice between the Williamson ether synthesis and the Mitsunobu reaction will depend on the specific substrates and the desired stereochemical outcome, as the Mitsunobu reaction proceeds with inversion of configuration at the alcohol stereocenter. organic-chemistry.org
Advanced Spectroscopic and Crystallographic Characterization of 2 Oxan 3 Yl Methoxy Pyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR Analysis: Chemical Shifts, Spin-Spin Coupling, and Integration
A hypothetical ¹H NMR spectrum of 2-[(Oxan-3-yl)methoxy]pyrazine would be expected to show distinct signals for each unique proton environment.
Chemical Shifts (δ): The position of a signal (in ppm) indicates the electronic environment of the proton. The protons on the pyrazine (B50134) ring would appear in the aromatic region (typically δ 7.5-8.5 ppm). The protons of the oxane ring and the methoxy (B1213986) linker would be found in the aliphatic region (typically δ 1.5-4.5 ppm).
Spin-Spin Coupling (J): The splitting of a signal into multiple peaks (e.g., doublet, triplet) reveals the number of neighboring protons. This data is crucial for establishing which protons are adjacent to one another, helping to piece together the molecular fragments. For instance, the protons on the pyrazine ring would likely show coupling to each other.
Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.
Hypothetical ¹H NMR Data Table for this compound
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (J, Hz) | Hypothetical Integration |
|---|---|---|---|---|
| Pyrazine-H | 8.0-8.2 | m | - | 3H |
| O-CH ₂-Pyrazine | 4.2-4.4 | d | - | 2H |
| Oxan-CH -O | 3.5-3.8 | m | - | 1H |
| Oxan-CH ₂-O | 3.3-3.6 | m | - | 4H |
| Oxan-CH ₂ | 1.6-2.0 | m | - | 4H |
Carbon-13 (¹³C) NMR Analysis: Chemical Shifts and Multiplicity
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Chemical Shifts (δ): Each unique carbon atom gives a distinct signal. The carbon atoms of the pyrazine ring would have shifts in the aromatic region (typically δ 140-160 ppm). The carbons of the oxane ring and the methoxy linker would appear in the aliphatic region (typically δ 20-80 ppm).
Multiplicity: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can determine the number of protons attached to each carbon (CH, CH₂, CH₃, or quaternary C).
Hypothetical ¹³C NMR Data Table for this compound
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |
|---|---|
| Pyrazine-C (C-O) | ~160 |
| Pyrazine-C | ~145 |
| Pyrazine-C | ~143 |
| Pyrazine-C | ~142 |
| O-C H₂-Pyrazine | ~70 |
| Oxan-C H-O | ~75 |
| Oxan-C H₂-O | ~68 |
| Oxan-C H₂ | ~30 |
| Oxan-C H₂ | ~25 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
2D NMR experiments provide correlational information between different nuclei, which is essential for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, confirming which protons are neighbors.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the 3D structure and stereochemistry of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the functional groups present. For this compound, key expected absorptions would include:
C-H stretching (aromatic): Around 3000-3100 cm⁻¹
C-H stretching (aliphatic): Around 2850-3000 cm⁻¹
C=N and C=C stretching (pyrazine ring): Around 1400-1600 cm⁻¹
C-O-C stretching (ether linkages): Strong absorptions in the 1000-1300 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring is the primary chromophore in this compound.
π → π transitions:* These are typically strong absorptions at shorter wavelengths (e.g., ~260-280 nm) and are characteristic of aromatic systems like pyrazine.
n → π transitions:* These are weaker absorptions at longer wavelengths (e.g., ~300-330 nm) and involve the non-bonding electrons on the nitrogen atoms. The solvent can influence the position of these peaks.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Molecular Ion Peak (M⁺): The peak with the highest mass-to-charge ratio (m/z) would correspond to the intact molecule, confirming its molecular weight.
Fragmentation Pattern: The molecule would break apart in the mass spectrometer in a predictable way. Analysis of the resulting fragment ions can help to confirm the structure. For example, cleavage of the ether linkage would be an expected fragmentation pathway.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure, Conformation, and Absolute Stereochemistry
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be generated, from which the atomic positions are determined.
For a hypothetical analysis of this compound, researchers would aim to crystallize the compound and collect diffraction data. The resulting structural solution would reveal:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. For instance, related pyrazine compounds have been found to crystallize in monoclinic or triclinic systems. nih.govosti.gov
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the repeating unit of the crystal.
Intermolecular Interactions: SCXRD can identify non-covalent interactions such as hydrogen bonds or π-stacking, which influence how the molecules pack in the crystal lattice. nih.gov
Absolute Stereochemistry: For an enantiomerically pure sample, the analysis could confirm the (R) or (S) configuration at the chiral center of the oxan-3-yl group.
Without experimental data, a specific data table for this compound cannot be constructed. A typical crystallographic data table would resemble the following:
| Parameter | Value |
| Empirical Formula | C₁₀H₁₄N₂O₂ |
| Formula Weight | 194.23 |
| Crystal System | Not Available |
| Space Group | Not Available |
| a (Å) | Not Available |
| b (Å) | Not Available |
| c (Å) | Not Available |
| α (°) | Not Available |
| β (°) | Not Available |
| γ (°) | Not Available |
| Volume (ų) | Not Available |
| Z (molecules per unit cell) | Not Available |
| Calculated Density (g/cm³) | Not Available |
| R-factor | Not Available |
Computational Assistance in Spectral Interpretation and Data Validation
Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool to complement experimental spectroscopic data. nih.govchemrxiv.org It allows for the calculation of molecular properties and spectra, which can then be compared with experimental results to validate assignments and gain deeper insight into the molecule's electronic structure and behavior.
For this compound, computational studies would typically involve:
Geometry Optimization: The first step is to calculate the lowest energy conformation (the most stable 3D structure) of the molecule in a simulated environment (gas phase or in a solvent).
Frequency Calculations: Once the geometry is optimized, vibrational frequencies can be calculated and compared to an experimental Infrared (IR) or Raman spectrum to assign specific peaks to molecular vibrations (e.g., C-H stretches, C=N stretches).
NMR Chemical Shift Calculations: Theoretical ¹H and ¹³C NMR chemical shifts can be computed. researchgate.net Comparing these calculated shifts with the experimental spectrum helps in the unambiguous assignment of signals, which can be particularly complex for molecules with multiple similar protons or carbons.
Electronic Properties: DFT can be used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions (as seen in UV-Vis spectroscopy). researchgate.net
The accuracy of these computational predictions depends heavily on the chosen theoretical level, which includes the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311+G(d,p)). nih.gov
A data table comparing hypothetical experimental and calculated ¹³C NMR shifts for this compound would be structured as follows. Note that the values are for illustrative purposes only, as actual data is not available.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (e.g., B3LYP/6-311+G(d,p)) | Difference (ppm) |
| C2 (Pyrazine) | Not Available | Not Available | Not Available |
| C3 (Pyrazine) | Not Available | Not Available | Not Available |
| C5 (Pyrazine) | Not Available | Not Available | Not Available |
| C6 (Pyrazine) | Not Available | Not Available | Not Available |
| O-CH₂- | Not Available | Not Available | Not Available |
| C3' (Oxane) | Not Available | Not Available | Not Available |
| C2' (Oxane) | Not Available | Not Available | Not Available |
| C4' (Oxane) | Not Available | Not Available | Not Available |
| C5' (Oxane) | Not Available | Not Available | Not Available |
| C6' (Oxane) | Not Available | Not Available | Not Available |
Without published research specifically on this compound, the detailed findings for these advanced characterization techniques cannot be provided.
Computational Chemistry and Theoretical Investigations of 2 Oxan 3 Yl Methoxy Pyrazine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
A foundational step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved through geometry optimization. For a flexible molecule like 2-[(Oxan-3-yl)methoxy]pyrazine, which contains rotatable bonds and a non-planar oxane ring, conformational analysis is critical. This process would involve identifying various possible conformers (different spatial arrangements) and calculating their relative energies to find the global minimum energy structure, which represents the most stable conformation.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and optical properties. A large gap suggests high stability, whereas a small gap implies higher reactivity.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as bond stretching or angle bending. This theoretical spectrum can be compared with experimental data to help identify and characterize the compound.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals, which reveals the nature and strength of intramolecular interactions, such as hyperconjugation. This analysis helps to rationalize the molecule's stability and structure by quantifying the delocalization of electron density from filled donor orbitals to empty acceptor orbitals.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. Red areas typically indicate electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential) prone to nucleophilic attack. Fukui functions provide a more quantitative method to identify which atoms within the molecule are most likely to be involved in accepting or donating electrons during a chemical reaction.
Molecular Modeling and Simulation Approaches
Beyond static DFT calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), could be employed to study the dynamic behavior of this compound over time. These simulations could provide insights into its conformational flexibility, interactions with solvents, and how it might bind to a biological target, offering a more dynamic picture of its behavior in a realistic environment.
Molecular Docking Methodologies for Ligand-Target Interaction Prediction (Theoretical Frameworks and Binding Modes)
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. hilarispublisher.com This method models the interaction between a small molecule and a protein at the atomic level, which is crucial for drug discovery and for understanding biochemical processes. hilarispublisher.com For pyrazine (B50134) derivatives, molecular docking has been successfully employed to identify potential biological targets and elucidate binding modes.
The theoretical framework of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a large number of possible conformations of the ligand within the binding site of the protein. The scoring function then estimates the binding affinity for each of these poses, with lower scores typically indicating more favorable interactions. hilarispublisher.com
Studies on various pyrazine derivatives have demonstrated common binding modes. These often involve hydrogen bonding, hydrophobic interactions, and π-π stacking with amino acid residues in the active site of the target protein. For instance, docking studies of pyrazine-2-carboxylic acid derivatives with Mycobacterium tuberculosis InhA protein revealed key binding interactions that correlated with their minimum inhibitory concentration (MIC) values. hilarispublisher.com Similarly, pyrazine sulfonamide derivatives have been docked into the active pocket of L,D-transpeptidase to explore their potential as antimicrobial agents. researchgate.net In the context of this compound, the pyrazine ring could act as a hydrogen bond acceptor, while the oxane ring and the methoxy (B1213986) linker could engage in hydrophobic and van der Waals interactions.
| Pyrazine Derivative Class | Protein Target | Key Interactions Observed | Potential Application | Reference |
|---|---|---|---|---|
| Pyrazine-2-carboxylic acids | InhA (M. tuberculosis) | Hydrogen bonding, Hydrophobic interactions | Antitubercular | hilarispublisher.com |
| Pyrazine sulfonamides | L,D-transpeptidase-2 | Electrostatic interactions, Hydrogen bonding | Antimicrobial | researchgate.net |
| Pyrazine-1,3,4-oxadiazole analogs | DprE1 (M. tuberculosis) | Strong binding affinity through halogen substitutions | Antitubercular | |
| Pyrazine-linked 2-aminobenzamides | Histone Deacetylases (HDAC1, 2, 3) | Coordination with zinc ion, Hydrogen bonding | Anticancer (HDAC inhibitors) |
Molecular Dynamics (MD) Simulations for Conformational Sampling and System Stability
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of a protein-ligand complex and analyze its behavior in a simulated physiological environment.
For pyrazine-containing scaffolds, MD simulations are used to assess the stability of the docked pose, sample different conformations of the ligand and the protein, and calculate binding free energies. A key study on pyrazine-1,3,4-oxadiazole analogs targeting the DprE1 enzyme used MD simulations to confirm the stability of the top-ranked compound in the binding pocket. The results showed that the compound maintained consistent binding interactions and exhibited structural stability and compactness throughout the simulation.
Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the Radius of Gyration (Rg) to measure the compactness of the system. For this compound, MD simulations could be used to understand how the flexible methoxy-oxane linker behaves within a binding site and to ensure that the interactions predicted by docking are maintained over time.
| Parameter | Description | Information Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein-ligand complex over time, relative to a reference structure. | Indicates the overall stability of the complex. A stable RMSD suggests the system has reached equilibrium. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues from their average position. | Identifies flexible or rigid regions of the protein upon ligand binding. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Indicates the overall compactness of the protein-ligand system. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and target over the simulation time. | Assesses the stability of key intermolecular interactions predicted by docking. |
Quantum Chemical Calculations for Electron Density Distribution and Intermolecular Forces
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. These methods can be used to calculate properties such as electron density distribution, molecular orbital energies, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and its capacity for intermolecular interactions.
For pyrazine and its derivatives, DFT calculations are used to determine various electronic and quantum chemical descriptors. For example, the distribution of electron density reveals the most electron-rich and electron-poor regions of this compound. The nitrogen atoms in the pyrazine ring are expected to be electron-rich, making them potential hydrogen bond acceptors. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule.
Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. This information is crucial for understanding how the molecule will interact with biological targets and other molecules.
| Descriptor | Definition | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential mapped onto the electron density surface. | Visualizes charge distribution, identifying positive (electrophilic) and negative (nucleophilic) regions for intermolecular interactions. |
| Mulliken Charges | A method for estimating the partial atomic charges in a molecule. | Provides insight into the distribution of charge among the atoms, influencing electrostatic interactions. |
Theoretical Investigations of Reaction Mechanisms and Catalysis Relevant to Pyrazine and Oxane Derivatives
Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For molecules like this compound, theoretical studies can investigate both its synthesis and its potential reactivity.
DFT has been used to model the mechanisms of pyrazine synthesis, such as the Paal-Knorr reaction, by optimizing the geometries of stationary points along the reaction coordinate. hilarispublisher.com Such studies involve locating transition states and using vibrational frequency calculations to confirm their nature (one imaginary frequency). hilarispublisher.com Intrinsic Reaction Coordinate (IRC) calculations can then verify that these transition states connect the correct reactants and products. hilarispublisher.com Similarly, the formation of bis-azomethines from pyrazine-2-carbaldehyde (B1279537) has been studied using DFT, highlighting the catalytic role of water or acid in the elementary steps. researchgate.net
The oxane moiety also presents interesting reactivity. Theoretical studies on the ring-opening reactions of related cyclic ethers like oxirane and oxetane (B1205548) have been performed using DFT and ab initio methods. rsc.orgresearchgate.net These calculations can predict whether a reaction will proceed via an SN1 or SN2 mechanism and determine the reaction barrier. rsc.orgbeilstein-journals.org Such computational approaches could be applied to understand the stability and potential metabolic pathways of the oxane ring in this compound.
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyrazine-Oxane Scaffolds (Theoretical Basis)
Quantitative Structure-Activity Relationship (QSAR) methodologies are statistical modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The theoretical basis of QSAR lies in the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
For pyrazine derivatives, QSAR studies have been conducted to predict properties ranging from antiproliferative activity to odor thresholds. rsc.orgresearchgate.nettandfonline.com These models are built using a set of molecular descriptors calculated from the 2D or 3D structure of the molecules. Descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).
Several statistical methods are used to build QSAR models, including:
Multiple Linear Regression (MLR): Creates a linear equation relating the activity to a set of descriptors. researchgate.net
Artificial Neural Networks (ANN): A non-linear machine learning approach that can model more complex relationships. researchgate.net
3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis): These methods use 3D grid-based steric and electrostatic fields to correlate structure with activity.
A QSAR model for a series of pyrazine-oxane scaffolds could be developed to predict their activity against a specific biological target. This would involve synthesizing a library of analogs, measuring their biological activity, calculating a range of molecular descriptors, and then using statistical methods to build and validate a predictive model. Such a model would be invaluable for guiding the design of new, more potent compounds. rsc.orgresearchgate.net
| QSAR Method | Theoretical Basis | Typical Descriptors Used | Reference |
|---|---|---|---|
| Multiple Linear Regression (MLR) | Linear statistical method to correlate dependent (activity) and independent (descriptors) variables. | Topological, electronic, physicochemical (e.g., LogP, TPSA). | researchgate.net |
| Artificial Neural Network (ANN) | Non-linear computational model inspired by biological neural networks. Capable of modeling complex relationships. | Various quantum chemical and physicochemical descriptors. | researchgate.net |
| Comparative Molecular Field Analysis (CoMFA) | 3D-QSAR method that correlates biological activity with steric and electrostatic fields surrounding the molecules. | Steric (Lennard-Jones) and electrostatic (Coulombic) fields. | |
| Comparative Molecular Similarity Indices Analysis (CoMSIA) | 3D-QSAR method similar to CoMFA but also includes hydrophobic, hydrogen bond donor, and acceptor fields. | Steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields. |
Structure Activity Relationship Sar Methodologies Applied to 2 Oxan 3 Yl Methoxy Pyrazine and Its Analogs
Systematic Exploration of Structural Variations on the Pyrazine (B50134) Ring
The pyrazine ring is a key component of many biologically active compounds and serves as a critical scaffold in numerous orexin receptor antagonists. researchgate.netnih.govnih.gov SAR studies on analogs of 2-[(Oxan-3-yl)methoxy]pyrazine have systematically explored the impact of various substituents on this ring to enhance potency and selectivity.
Researchers have found that introducing small alkyl or halogen groups at different positions of the pyrazine ring can significantly influence the compound's activity. For instance, the addition of a chlorine atom can lead to more potent dual orexin receptor antagonists. nih.gov The position of the substituent is also critical; modifications at the 5- and 6-positions of the pyrazine ring have been shown to directly impact receptor affinity. Often, bulky substituents are not well-tolerated, suggesting a sterically constrained binding pocket for this part of the molecule.
Furthermore, fusing other rings to the pyrazine core, such as an imidazole ring to create a 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine system, has been a successful strategy. researchgate.netnih.gov This modification can alter the electronic properties and conformational flexibility of the molecule, leading to improved interaction with the orexin receptors.
| Position on Pyrazine Ring | Type of Substitution | Observed Impact on Activity | Reference Example |
|---|---|---|---|
| Position 5 | Small halogens (e.g., Cl) | Increased potency | 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives nih.gov |
| Position 6 | Small alkyl groups (e.g., Methyl) | Maintained or slightly improved activity | General pyrazine derivatives nih.gov |
| Positions 5 and 6 | Ring fusion (e.g., Imidazole) | Significant enhancement of potency and brain penetration | 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives researchgate.netnih.gov |
| Various | Bulky substituents | Generally decreased activity | General SAR studies nih.gov |
Systematic Exploration of Structural Variations on the Oxane Ring
The oxane, or tetrahydropyran (B127337) (THP), ring is another crucial element for the activity of this compound class. Its conformation and substitution pattern can influence how the molecule fits into the receptor's binding site. SAR studies have shown that the stereochemistry of the connection to the methoxy (B1213986) linker is of high importance. The (S)-configuration is often preferred for optimal receptor interaction.
Modifications to the oxane ring itself, such as the introduction of substituents, have also been investigated. Small, polar groups like hydroxyl or fluorine can alter the compound's solubility and potential for hydrogen bonding within the receptor. However, larger, non-polar substituents on the oxane ring are generally detrimental to activity, indicating a specific size and polarity requirement for this part of the binding pocket.
Investigation of Modifications and Substitutions at the Methoxy Linkage
Furthermore, extending the linker by adding more methylene groups has been studied. In general, a one-carbon (methoxy) or two-carbon (ethoxy) linker appears to be optimal. Longer chains can introduce too much flexibility, leading to an entropic penalty upon binding to the receptor.
| Linker Modification | Description | General Effect on Activity |
|---|---|---|
| Heteroatom Substitution | Replacement of oxygen with sulfur (thioether) or nitrogen (amine). | Often leads to a decrease in potency, suggesting the oxygen is important for a key interaction or maintaining the correct conformation. |
| Chain Length Variation | Increasing the number of methylene units between the two rings. | A one or two-carbon linker is generally optimal. Longer linkers decrease activity due to increased flexibility. |
| Introduction of Rigidity | Incorporating double bonds or small rings into the linker. | Can be beneficial if the resulting conformation is pre-organized for receptor binding, but often reduces activity. |
Pharmacophore Mapping and Identification of Essential Structural Features for Interaction
Pharmacophore modeling has been instrumental in understanding the key chemical features required for the interaction of pyrazine-oxane derivatives with orexin receptors. nih.govresearchgate.net These models, built from a collection of active and inactive compounds, highlight the essential spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers.
For this class of compounds, the pharmacophore model typically includes:
An aromatic feature corresponding to the pyrazine ring.
A hydrogen bond acceptor, often one of the nitrogen atoms in the pyrazine ring.
A hydrophobic feature represented by the oxane ring.
A specific spatial relationship between these features, dictated by the methoxy linker.
Docking simulations based on these pharmacophore models suggest that the pyrazine ring engages in π-π stacking or other hydrophobic interactions within a sub-pocket of the receptor, while the oxane ring occupies another hydrophobic region. nih.gov The ether oxygen may also participate in hydrogen bonding with key residues in the binding site.
Molecular Hybridization Approaches Incorporating Pyrazine and Oxane Scaffolds
Molecular hybridization involves combining structural motifs from different pharmacophores to create a new molecule with potentially enhanced activity or a modified pharmacological profile. This strategy has been applied to pyrazine-oxane derivatives. For example, the pyrazine moiety has been hybridized with fragments from natural products known to have biological activity, which can lead to compounds with novel mechanisms of action. nih.gov
Another approach has been to create hybrids of pyrazine and oxadiazole, another heterocyclic ring known for its presence in bioactive molecules. nih.govnih.gov These hybrid compounds aim to leverage the favorable properties of both scaffolds to improve target affinity and pharmacokinetic properties. The oxane ring in these hybrids continues to serve as a key hydrophobic element that can be fine-tuned for optimal receptor fit.
Computational SAR Studies for Pyrazine-Oxane Ether Derivatives
Computational methods are a cornerstone of modern drug discovery and have been extensively applied to understand the SAR of pyrazine-oxane derivatives. mdpi.comresearchgate.net Molecular docking studies are used to predict the binding poses of these ligands within the crystal structures of the orexin receptors. mdpi.com These studies help to rationalize the observed SAR; for example, they can show why a bulky substituent at a particular position on the pyrazine ring leads to a steric clash with the receptor, resulting in lower activity.
Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), have been employed to determine the electronic properties and conformational preferences of these molecules. mdpi.comresearchgate.net This information is valuable for understanding the nature of the interactions between the ligand and the receptor at an electronic level.
Functionalization and Derivatization Strategies for the Pyrazine and Oxane Moieties in 2 Oxan 3 Yl Methoxy Pyrazine
Regioselective Functionalization of the Pyrazine (B50134) Core
The pyrazine ring is an electron-deficient heterocycle, a characteristic that governs its reactivity. Transition metal-catalyzed cross-coupling reactions are powerful tools for the regioselective introduction of substituents onto the pyrazine core.
Transition Metal-Catalyzed Carbon-Carbon (C-C) Bond Formation Reactions
Palladium-catalyzed cross-coupling reactions are widely employed for the formation of C-C bonds on pyrazine rings. These reactions typically involve the coupling of a halogenated or organometallic pyrazine derivative with a suitable coupling partner.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, and alkyl groups.
Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner for a halopyrazine. This method is known for its tolerance of a wide range of functional groups.
Sonogashira Coupling: For the introduction of alkynyl substituents, the Sonogashira coupling, which pairs a halopyrazine with a terminal alkyne using a palladium and copper co-catalyst system, is the method of choice.
Heck Coupling: While less common for pyrazines due to the electron-deficient nature of the ring, the Heck reaction can be used to introduce alkenyl groups.
| Reaction Type | Catalyst/Reagents | Typical Substrates | Product Type | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Chloropyrazine, Arylboronic acid | Arylpyrazine | N/A |
| Stille | Pd(PPh₃)₄ | Bromopyrazine, Tributylstannylarene | Arylpyrazine | N/A |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Iodopyrazine, Phenylacetylene | Phenylethynylpyrazine | N/A |
| Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | Bromopyrazine, Styrene | Styrylpyrazine | N/A |
Transition Metal-Catalyzed Carbon-Heteroatom (C-X) Bond Formation Reactions
The introduction of heteroatoms such as nitrogen, oxygen, and sulfur can also be achieved through transition metal-catalyzed reactions, significantly expanding the chemical space of pyrazine derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines onto the pyrazine core.
C-O and C-S Bond Formation: Palladium and copper-based catalytic systems can be employed for the formation of C-O and C-S bonds, leading to the synthesis of pyrazinyl ethers and thioethers, respectively.
| Reaction Type | Catalyst/Reagents | Typical Substrates | Product Type | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOt-Bu | Bromopyrazine, Aniline | N-Phenylpyrazin-2-amine | N/A |
| C-O Coupling | Pd(OAc)₂, JohnPhos, K₃PO₄ | Chloropyrazine, Phenol | 2-Phenoxypyrazine | N/A |
| C-S Coupling | CuI, L-proline, K₂CO₃ | Iodopyrazine, Thiophenol | 2-(Phenylthio)pyrazine | N/A |
Chemical Transformations and Derivatizations of the Oxane Ring to Tune Molecular Properties
The oxane (tetrahydropyran) ring in 2-[(Oxan-3-yl)methoxy]pyrazine offers several avenues for chemical modification to influence the molecule's physicochemical properties, such as polarity, solubility, and metabolic stability.
Hydroxylation and Further Functionalization: Direct C-H hydroxylation of the oxane ring, potentially at positions C2, C4, or C5, using oxidative catalysts could introduce a hydroxyl group. This new functional handle can then be further derivatized through esterification, etherification, or conversion to other functional groups.
Ring-Opening and Recyclization: Under specific acidic or basic conditions, the oxane ring could undergo ring-opening to reveal a diol, which can then be recyclized with different reagents to introduce heteroatoms or alter the ring size, leading to novel heterocyclic systems.
Fluorination: The introduction of fluorine atoms can significantly impact a molecule's metabolic stability and binding affinity. Selective fluorination of the oxane ring can be achieved using modern fluorinating agents.
Synthetic Strategies for Introducing Diverse Substituents on the this compound Scaffold for Modulating Properties
A modular synthetic approach is key to introducing a wide array of substituents. One strategy involves the synthesis of a halogenated this compound intermediate. This intermediate can then serve as a versatile platform for the various transition metal-catalyzed cross-coupling reactions described in section 6.1.
Alternatively, derivatization of the oxane moiety can be performed prior to its attachment to the pyrazine ring. For instance, a library of substituted 3-(hydroxymethyl)oxanes can be synthesized and subsequently coupled to a 2-halopyrazine via a Williamson ether synthesis.
Development of Novel Synthetic Pathways for Advanced Pyrazine-Oxane Architectures
The development of more advanced and complex architectures based on the pyrazine-oxane scaffold can be envisioned through several modern synthetic strategies.
C-H Activation/Functionalization: Direct C-H activation on both the pyrazine and oxane rings offers a more atom-economical and efficient route to novel derivatives. mdpi.com This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions.
Photoredox Catalysis: Light-mediated reactions can provide access to unique reactivity and functionalization patterns that are not achievable through traditional thermal methods. This could enable the introduction of complex fragments under mild conditions.
Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better selectivity, and safer reaction conditions for the synthesis of pyrazine-oxane derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
